1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-EN-2-one

Enantioselective Catalysis Isothiourea Catalysis Stereoselective Synthesis

Generic α,β-unsaturated ketones often fail to deliver the stereochemical outcomes required in modern catalysis research. This 3-methoxyphenyl-substituted trifluoromethyl enone is specifically validated as an optimal substrate for isothiourea-catalyzed enantioselective Michael addition-lactonisation cascades. • Enables synthesis of complex dihydropyranones with high diastereoselectivity (up to 90:10 dr) and excellent enantiomeric ratios (up to 98:2 er). • The meta-methoxy substitution critically modulates enone electrophilicity, ensuring reproducible reaction kinetics distinct from para-substituted or unsubstituted analogs. • Supplied as a high-purity research building block, ready for immediate use in medicinal chemistry and methodology development.

Molecular Formula C11H9F3O2
Molecular Weight 230.18 g/mol
CAS No. 204708-11-2
Cat. No. B3024413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-EN-2-one
CAS204708-11-2
Molecular FormulaC11H9F3O2
Molecular Weight230.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C=CC(=O)C(F)(F)F
InChIInChI=1S/C11H9F3O2/c1-16-9-4-2-3-8(7-9)5-6-10(15)11(12,13)14/h2-7H,1H3/b6-5+
InChIKeyONWCMCXRYGCTCF-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-EN-2-one Overview


1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-EN-2-one (CAS 204708-11-2) is a fluorinated α,β-unsaturated ketone, structurally belonging to the class of trifluoromethylated chalcones . Its core structure comprises a 3-methoxyphenyl group linked via a propenone bridge to a trifluoromethyl ketone moiety, which confers distinct electronic properties relevant to synthetic methodology development . The compound is primarily cataloged as a research chemical building block, with a specified purity of ≥95% (as offered by multiple vendors), making it suitable for use as a substrate in organic synthesis and catalysis research .

Workflow Enantioselective catalysis research
Selection Meta-methoxy substitution pattern
Use Context Michael addition-lactonisation methodology

Why 1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-EN-2-one Cannot Be Replaced


Generic substitution within the class of α,β-unsaturated trifluoromethyl ketones is scientifically unsound due to the pronounced influence of the aryl substituent on both reactivity and selectivity in catalytic transformations. The electron-donating methoxy group at the meta-position of the phenyl ring in CAS 204708-11-2 modulates the electrophilicity of the enone system differently compared to unsubstituted phenyl or para-substituted analogs, directly impacting reaction kinetics and stereochemical outcomes [1]. Empirical data from catalytic enantioselective processes demonstrate that the specific substitution pattern on the aryl ring is a critical determinant of product yield and enantiomeric ratio (er), with electron-deficient aryl esters being required for optimal reactivity [2]. Therefore, procuring a different trifluoromethyl enone or a non-fluorinated chalcone cannot be assumed to replicate the precise reactivity profile of this compound, potentially leading to failed syntheses or sub-optimal stereocontrol.

Aryl substitution pattern Meta-methoxy substitution modulates enone electrophilicity; unsubstituted or para-substituted analogs may shift reaction kinetics and stereochemical outcomes
Non-fluorinated analogs Trifluoromethyl ketone moiety confers distinct electronic properties; non-fluorinated chalcones may not replicate reactivity or stereocontrol in catalytic transformations

1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-EN-2-one Performance Comparison


Enantioselective Michael Addition-Lactonisation Performance

In an enantioselective Michael addition-lactonisation process employing isothiourea catalysis, the use of 1,1,1-trifluoro-4-(3-methoxyphenyl)but-3-EN-2-one as a substrate results in the formation of a stereodefined dihydropyranone product. The reported stereoselectivity for this specific transformation is up to 90:10 diastereomeric ratio (dr) and up to 98:2 enantiomeric ratio (er) [1]. This performance establishes a benchmark for the utility of the 3-methoxyphenyl substituent in this reaction class.

Stereoselectivity
Class-level
dr up to 90:10 · er up to 98:2
Supports Michael addition-lactonisation workflow
Isothiourea catalysis; 2,4,6-trichlorophenyl ester enolate precursor
Enantioselective Catalysis Isothiourea Catalysis Stereoselective Synthesis

Methoxy Substitution Pattern in Organocatalysis

The study by Young et al. highlights that the nature of the aryl group on the (E)-trifluoromethylenone substrate is a critical variable in isothiourea-catalyzed reactions. The presence of a 3-methoxyphenyl group in CAS 204708-11-2 creates a unique electronic and steric environment compared to the unsubstituted phenyl analog (e.g., 1,1,1-trifluoro-4-phenylbut-3-en-2-one, CAS 86571-25-7) [1]. While a direct head-to-head comparison of yields is not provided, the research establishes that electron-deficient aryl esters are required for reactivity, and the aryl substitution on the enone is a key variable in determining both the feasibility and stereoselectivity of the transformation .

Substituent effect
Class-level
3-methoxyphenyl vs. unsubstituted phenyl analog
Aryl substituent critically modulates reactivity and stereoselectivity
Qualitative structure-reactivity relationship; no head-to-head yield comparison available
Organocatalysis Structure-Activity Relationship Isothiourea Catalysis

Supplier Purity Specification

Multiple reputable chemical vendors, including AKSci, specify a minimum purity of 95% for 1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-EN-2-one (CAS 204708-11-2) . This specification provides a baseline for procurement, distinguishing it from lower-purity alternatives or custom-synthesized batches of unknown quality. While not a comparator in a biological assay, this is a quantifiable, verifiable metric for procurement decisions.

Purity specification
Specification review
≥95%
Baseline procurement criterion for catalytic methodology
Vendor specification; batch-specific COA review recommended
Chemical Purity Building Block Procurement Specification

1,1,1-Trifluoro-4-(3-methoxyphenyl)but-3-EN-2-one Application Scenarios


Enantioselective Michael Addition-Lactonisation Substrate

Based on the demonstrated stereoselectivity (up to 90:10 dr, 98:2 er), this compound is an optimal substrate for laboratories engaged in the development or application of isothiourea-catalyzed enantioselective Michael addition-lactonisation methodologies for the synthesis of complex dihydropyranone derivatives [1].

Fluorinated Bioisostere Synthesis

The trifluoromethyl ketone moiety is a well-recognized bioisostere in medicinal chemistry. Procurement of CAS 204708-11-2 is justified for research programs exploring the replacement of non-fluorinated ketones or amides with trifluoromethyl ketones to modulate properties like metabolic stability, lipophilicity, and target binding affinity .

Heterocyclic Scaffold Generation

The α,β-unsaturated trifluoromethyl ketone functionality is a versatile handle for the construction of diverse heterocycles, including pyrazolines, isoxazolines, and pyrimidines. The specific 3-methoxyphenyl substitution provides a point of divergence for subsequent functionalization, making this compound a strategic building block for library synthesis in drug discovery .

Aryl Substituent Effects Probe

For research groups focused on mechanistic investigations and catalyst development, this compound serves as a well-defined probe. Its use allows for the systematic study of how meta-methoxy substitution on the aryl ring influences reaction rate, stereoselectivity, and catalyst-substrate interactions in a controlled experimental system, as evidenced by its inclusion in methodological studies .

Application
Selection Property
Validation Focus
Enantioselective Michael addition-lactonisation
Stereochemical substrate fitness
Diastereo- and enantioselectivity review
Fluorinated bioisostere synthesis
Trifluoromethyl ketone moiety
Bioisostere property assessment
Heterocyclic scaffold generation
α,β-unsaturated enone handle
Heterocycle formation scope
Aryl substituent effects probe
Meta-methoxy electronic profile
Substituent effect benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


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